Product packaging for Fenpyrazone(Cat. No.:CAS No. 1992017-55-6)

Fenpyrazone

Cat. No.: B13428418
CAS No.: 1992017-55-6
M. Wt: 562.9 g/mol
InChI Key: NWBFHIJKEYFVND-UHFFFAOYSA-N
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Description

Contextualization of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors in Modern Herbicide Development

Herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) are a critical component of modern weed management strategies. usda.govunl.edu HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone (B1678516), which is essential for the production of carotenoids in plants. nyxxb.cn Carotenoids protect chlorophyll (B73375) from photo-oxidation. By inhibiting HPPD, these herbicides prevent carotenoid synthesis, leading to the degradation of chlorophyll and resulting in the characteristic bleaching or whitening symptoms in susceptible weeds, ultimately causing their death. kingagroot.com

The development of HPPD-inhibiting herbicides marked a significant advancement in weed science, offering a distinct mode of action. unl.edu This class of herbicides has become particularly valuable for managing weed species that have developed resistance to other widely used herbicide groups, such as those that inhibit acetolactate synthase (ALS) or photosystem II (PS II). usda.govagropages.com The first HPPD inhibitors were commercialized in the 1980s, and since then, several new compounds have been introduced, including those from chemical families like triketones, pyrazolones, and azole carboxamides. usda.govunl.edu Researchers have focused on discovering new HPPD inhibitors due to their high efficiency, low toxicity, broad-spectrum weed control, and favorable environmental profiles. agropages.comresearchgate.net The development of crops resistant to HPPD inhibitors has further expanded their utility in major agricultural systems. usda.govresearchgate.net

Overview of Fenpyrazone's Emergence and Role as a Novel HPPD-Inhibiting Herbicide

This compound is a third-generation HPPD-inhibiting herbicide developed by KingAgroot. agropages.comchemrobotics.in It is chemically identified as 4-{2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1-ethyl-1H-pyrazol-5-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate. chemrobotics.in Its emergence represents a significant advancement in the benzoylpyrazole (B3032486) class of herbicides. chemrobotics.in A key feature of this compound's molecular structure is the inclusion of fluorine, which contributes to its high activity, stability, and a balanced herbicidal spectrum. agropages.comagropages.comchemrobotics.in

As an HPPD inhibitor, this compound works by blocking the production of homogentisic acid from 4-hydroxyphenylpyruvic acid, a critical step in plastoquinone biosynthesis. kingagroot.comresearchgate.net This mode of action results in the rapid appearance of bleaching symptoms on susceptible weeds, typically within two to three days of application, followed by plant death within five to seven days. kingagroot.comkingagroot.com this compound was developed primarily for post-emergence use in corn to control a variety of annual grass and broadleaf weeds. chemrobotics.inresearchgate.net Its novel chemical structure and mode of action make it an effective tool for managing weeds that have developed resistance to other herbicides, such as nicosulfuron. agropages.comchemrobotics.in

Significance of this compound in Agricultural Systems Research

This compound holds considerable significance in agricultural systems research, primarily due to its efficacy in weed resistance management and its performance within crop rotation systems. A major advantage of this compound is its effectiveness against grass weeds that are resistant to ALS-inhibiting herbicides. agropages.comchemrobotics.in It shows no cross-resistance with herbicides like nicosulfuron, providing a crucial tool for controlling problematic weeds such as Digitaria sanguinalis (large crabgrass), Echinochloa crus-galli (barnyardgrass), and Eleusine indica (goosegrass). agropages.comchemrobotics.in

Research has demonstrated this compound's broad-spectrum activity against numerous key agricultural weeds. Field and greenhouse evaluations have confirmed its high efficacy in controlling major weed species found in Chinese maize production systems. researchgate.net Studies have shown that it effectively controls not only important grass weeds but also a range of annual broadleaf weeds. kingagroot.comagropages.com

Furthermore, research has investigated the implications of this compound use in crop rotation, a common practice in regions like the North China Plain. researchgate.net Field experiments were conducted to assess the effects of this compound applied to summer maize on subsequent crops such as winter wheat, garlic, and spinach. researchgate.net The findings indicated that when applied at recommended rates, this compound did not cause significant yield reductions in the succeeding crops of wheat, garlic, or spinach, demonstrating good crop rotation flexibility. researchgate.net This makes it a valuable component in sustainable agricultural systems where crop diversity and long-term soil productivity are essential. researchgate.nettracextech.com Its high selectivity for corn also contributes to its importance, ensuring the crop remains safe while weeds are effectively managed. kingagroot.comchemrobotics.in

Research Findings on this compound

Weed Control Spectrum of this compound

The following table summarizes the weed species that have been reported as susceptible to control by this compound in various research studies.

Weed Species (Common Name)Scientific NameSusceptibility
VelvetleafAbutilon theophrastiSusceptible kingagroot.comagropages.com
Redroot PigweedAmaranthus retroflexusSusceptible kingagroot.comagropages.com
Lamb's QuartersChenopodium albumSusceptible kingagroot.comagropages.com
Large CrabgrassDigitaria sanguinalisSusceptible kingagroot.comagropages.com
BarnyardgrassEchinochloa crus-galliSusceptible kingagroot.comagropages.com
GoosegrassEleusine indicaSusceptible kingagroot.comagropages.com
Wild Proso MilletPanicum miliaceumSusceptible kingagroot.comagropages.com
Black NightshadeSolanum nigrumSusceptible kingagroot.comagropages.com
Green FoxtailSetaria viridisSusceptible chemrobotics.inmdpi.com
Hophornbeam CopperleafAcalypha ostryifoliaSusceptible kingagroot.com
Southern SandburCenchrus echinatusSusceptible kingagroot.com
Benghal DayflowerCommelina benghalensisSusceptible kingagroot.com
HorseweedConyza canadensisSusceptible kingagroot.com
Entireleaf MorninggloryIpomoea hederaceaSusceptible kingagroot.com
Giant ChickweedMyosoton aquaticumSusceptible kingagroot.com
Pale SmartweedPolygonum lapathifoliumSusceptible kingagroot.com
CockleburXanthium strumariumSusceptible kingagroot.com

Table of Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22ClF3N4O6S B13428418 Fenpyrazone CAS No. 1992017-55-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1992017-55-6

Molecular Formula

C22H22ClF3N4O6S

Molecular Weight

562.9 g/mol

IUPAC Name

[4-[2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoyl]-2-ethylpyrazol-3-yl] 1,3-dimethylpyrazole-4-carboxylate

InChI

InChI=1S/C22H22ClF3N4O6S/c1-5-30-20(36-21(32)15-9-29(3)28-12(15)2)14(8-27-30)19(31)13-6-7-17(37(4,33)34)16(18(13)23)10-35-11-22(24,25)26/h6-9H,5,10-11H2,1-4H3

InChI Key

NWBFHIJKEYFVND-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)COCC(F)(F)F)Cl)OC(=O)C3=CN(N=C3C)C

Origin of Product

United States

Mechanistic and Biochemical Investigations of Fenpyrazone Action

Elucidation of Fenpyrazone's Primary Target Site: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary molecular target of this compound is the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), classified under EC 1.13.11.27. chemrobotics.inresearchgate.net This non-heme, iron(II)-dependent oxygenase is a critical component in the tyrosine catabolism pathway in most aerobic organisms, including plants. unisi.itnih.gov In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) into homogentisate (B1232598) (HGA). nih.govmdpi.com The inhibition of this enzymatic step is the molecular initiating event for the herbicidal effects observed from this compound and other HPPD-inhibiting herbicides. chemrobotics.inagropages.com

As a member of the benzoylpyrazole (B3032486) family, this compound's inhibitory action is predicated on its specific interaction with the active site of the HPPD enzyme. The general mechanism for this class of inhibitors involves the formation of a stable complex with the enzyme, primarily through chelation of the catalytic Fe(II) ion. The inhibitor's diketone moiety forms a bidentate interaction with this iron cofactor, effectively blocking the binding of the natural substrate, HPPA. semanticscholar.org

Furthermore, the stability of this inhibitor-enzyme complex is enhanced by additional interactions with key amino acid residues within the active site. Molecular docking studies of similar HPPD inhibitors have identified crucial π-π stacking interactions between the aromatic rings of the inhibitor and the side chains of phenylalanine residues, such as Phe381 and Phe424. nih.gov These interactions help to correctly orient and secure the inhibitor within the active pocket, ensuring potent and effective enzyme inhibition. While specific crystallographic data for this compound bound to HPPD is not widely available, its high efficacy suggests it forms a highly stable complex through these established mechanisms.

This compound is reported to be a highly active and potent third-generation HPPD inhibitor. kingagroot.comkingagroot.com However, specific public data on its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) against HPPD are not extensively documented in scientific literature. To provide a comparative context, the inhibition kinetics of several other well-characterized HPPD inhibitors from various chemical families are presented below. The inhibitory potential can vary based on the specific chemical structure and the source of the enzyme (e.g., from different plant species).

HPPD InhibitorChemical ClassEnzyme SourceInhibition Value (IC₅₀)
Mesotrione (B120641)TriketoneArabidopsis thaliana1.76 µM
TopramezonePyrazoloneArabidopsis thaliana1.33 µM
FenquinotrioneTriketoneArabidopsis thaliana44.7 nM
FenquinotrioneTriketoneRice27.2 nM
NitisinoneTriketone-173 nM
LeptospermoneTriketone-12.1 µM
Compound Z9 (Experimental)Pyrazole (B372694)Arabidopsis thaliana0.05 µM

Data sourced from multiple references. medchemexpress.comresearchgate.net

Downstream Biochemical Consequences of HPPD Inhibition

The blockage of HPPD by this compound triggers significant downstream effects, primarily centered on the disruption of essential biosynthetic pathways that depend on homogentisate.

Homogentisate, the product of the HPPD-catalyzed reaction, is a crucial precursor for the synthesis of both tocopherols (B72186) (Vitamin E) and plastoquinone (B1678516). nih.gov Plastoquinone is an indispensable cofactor for the enzyme phytoene (B131915) desaturase (PDS). semanticscholar.orgkingagroot.com PDS is a key enzyme in the carotenoid biosynthesis pathway, responsible for converting the colorless compound phytoene into colored carotenoids.

By inhibiting HPPD, this compound effectively starves the cell of homogentisate, which in turn prevents the synthesis of plastoquinone. semanticscholar.orgkingagroot.com Without its essential plastoquinone cofactor, the phytoene desaturase enzyme cannot function, bringing the carotenoid biosynthesis pathway to a halt. semanticscholar.org This leads to the accumulation of the substrate phytoene and a severe depletion of all downstream carotenoids, such as β-carotene, lutein, and zeaxanthin.

Carotenoids play a vital photoprotective role in plants. They are housed in the chloroplasts alongside chlorophyll (B73375) and serve to dissipate excess light energy and quench reactive oxygen species that are generated during photosynthesis. In the absence of carotenoids, this protective mechanism is lost.

When a this compound-treated plant is exposed to light, the energy absorbed by chlorophyll cannot be safely dissipated. This leads to the rapid photo-oxidation and destruction of chlorophyll molecules, a process that manifests visually as bleaching or chlorosis (whitening) of the plant's tissues, particularly in new growth. kingagroot.comkingagroot.com This widespread loss of photosynthetic pigments, followed by subsequent cellular damage, ultimately leads to tissue necrosis and the death of the susceptible plant. google.com

Cellular and Subcellular Responses to this compound Exposure

The biochemical disruption caused by this compound precipitates a cascade of damaging events at the cellular and subcellular levels. The primary site of this damage is the chloroplast, the organelle responsible for photosynthesis.

The depletion of carotenoids leaves the photosynthetic apparatus, including the thylakoid membranes within the chloroplast, vulnerable to photo-oxidative stress. kingagroot.com Excess light energy leads to the formation of highly destructive reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. unisi.it These ROS molecules indiscriminately attack cellular components, initiating a chain reaction of damage.

A key consequence is lipid peroxidation, where ROS attacks the unsaturated fatty acids in cellular membranes, including the thylakoid and plasma membranes. medchemexpress.com This compromises membrane integrity, leading to leakage of cellular contents and a complete loss of organelle function. The destruction of chlorophyll and the collapse of the photosynthetic machinery halt the plant's ability to produce energy, and the widespread cellular damage caused by oxidative stress culminates in cell death. nih.gov

Synthesis and Chemical Innovation Studies

Research on Synthetic Pathways for Fenpyrazone and its Key Intermediates

The synthesis of this compound is a complex process that involves the preparation of several key intermediates. Research in this area is driven by the need for cost-effective and environmentally benign production methods. A crucial intermediate in the synthesis of this compound is 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. mdpi.com The development of efficient synthetic routes to this and other precursors is a primary focus of chemical innovation in the field.

Exploration of Novel Reaction Conditions for Intermediate Compound Formation

Recent patent literature has disclosed a multi-step synthesis for the key intermediate, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid. mdpi.com This pathway commences with the reaction of a 4-substituted-3-formyl-2-methylbenzoate compound.

One of the initial steps involves the conversion of ethyl 3-formyl-2-methyl-4-chlorobenzoate. In a specific example, this starting material is reacted with sodium methyl mercaptan in the presence of sodium bicarbonate and hexamethylphosphoramide (B148902) (HMPA) at 50°C. This reaction proceeds to completion within half an hour, yielding the corresponding 4-(methylthio) derivative with a quantitative yield of 93%. mdpi.com

The subsequent step involves a 1,3-dipolar cycloaddition reaction. For instance, ethyl 3-formyl-2-methyl-4-(methylthio)benzoate is treated with sodium hypochlorite (B82951) and methyl acrylate (B77674) in a solution of dichloromethane (B109758) (DCM) and sodium bicarbonate at 0°C. This reaction, after three hours, produces the dihydroisoxazole (B8533529) ring structure, with a reported yield of 88%. mdpi.com

An alternative approach for this cycloaddition involves the use of ethylene (B1197577) gas under pressure. In an autoclave, ethyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylthio)benzoate is reacted with sodium hypochlorite in DCM at -5°C, followed by the introduction of ethylene gas at 4 MPa. This method has been shown to achieve a higher yield of 94%. mdpi.com

The final steps in the formation of the key benzoic acid intermediate involve oxidation and hydrolysis. The 4-(methylthio) group is oxidized to a methylsulfonyl group. For example, ethyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylthio)benzoate is treated with hydrogen peroxide in the presence of concentrated sulfuric acid, acetic acid, and sodium tungstate (B81510) in toluene (B28343) at reflux for three hours, resulting in a 90% yield of the oxidized product. mdpi.com The subsequent hydrolysis of the ester group to the carboxylic acid can be carried out under either acidic or alkaline conditions, depending on the nature of other substituents on the benzene (B151609) ring. mdpi.com

Optimization of Synthetic Routes for Enhanced Efficiency and Yield

The optimization of synthetic routes for this compound and its intermediates is a continuous effort aimed at improving efficiency, increasing yields, and reducing production costs and environmental impact. The methods described in recent patents represent attempts to move away from harsher reaction conditions and hazardous reagents. mdpi.com

The table below summarizes the yields of key steps in the synthesis of the intermediate 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid, as described in a recent patent application. mdpi.com

StepStarting MaterialReagentsSolventTemperatureTimeYield
Thiolation Ethyl 3-formyl-2-methyl-4-chlorobenzoateSodium methyl mercaptan, Sodium bicarbonateHMPA50°C0.5 h93%
Cycloaddition (with Methyl Acrylate) Ethyl 3-formyl-2-methyl-4-(methylthio)benzoateSodium hypochlorite, Methyl acrylate, Sodium bicarbonateDCM0°C3 h88%
Cycloaddition (with Ethylene) Ethyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylthio)benzoateSodium hypochlorite, Sodium bicarbonateDCM-5°C-94%
Oxidation Ethyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylthio)benzoateHydrogen peroxide, Sulfuric acid, Acetic acid, Sodium tungstateTolueneReflux3 h90%

These optimized conditions aim to provide milder and more environmentally friendly processes with high yields. mdpi.com

Structural Modifications and Derivatization Approaches

The exploration of this compound analogues through structural modifications is a key strategy in the discovery of new herbicidal compounds with improved properties. This involves the design and synthesis of new molecules and the subsequent evaluation of their biological activity.

Design and Synthesis of this compound Analogues

The design of this compound analogues often involves the modification of the pyrazole (B372694) ring, the benzoyl moiety, or the ester group. The goal is to investigate how these changes affect the molecule's interaction with its biological target, the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govresearchgate.net

For example, researchers have synthesized a range of pyrazole aromatic ketone analogues and tested their herbicidal activity. nih.govresearchgate.net The synthesis of these analogues often follows a convergent strategy where different substituted pyrazole and aromatic moieties are prepared separately and then coupled in the final steps.

In one study, a series of pyrazole derivatives containing phenylpyridine moieties were synthesized. mdpi.com The synthetic route involved a nucleophilic substitution reaction between a thiophenol intermediate and a chloromethyl pyrazole derivative. mdpi.com The resulting sulfide (B99878) was then oxidized to a sulfone. mdpi.com

Another approach involves the synthesis of pyrazole sulfonamide derivatives as potential acetohydroxyacid synthase (AHAS) inhibitors. nih.gov The design of these compounds was based on introducing a pyrazole ring into the structure of flucarbazone (B134062), another known herbicide. nih.gov

The following table provides examples of different classes of pyrazole analogues and their general synthetic approaches.

Analogue ClassGeneral Synthetic ApproachKey Reactions
Pyrazole Aromatic Ketones Coupling of substituted pyrazoles and aromatic ketones. nih.govresearchgate.netFriedel-Crafts acylation, nucleophilic substitution.
Pyrazole Phenylpyridine Derivatives Nucleophilic substitution between a thiophenol and a chloromethyl pyrazole, followed by oxidation. mdpi.comNucleophilic substitution, oxidation.
Pyrazole Sulfonamides Reaction of a pyrazole sulfonyl chloride with an appropriate amine. nih.govSulfonylation, amidation.

Impact of Chemical Modifications on Bioactivity Profiles

The bioactivity of this compound analogues is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substituents influence herbicidal efficacy. nih.govnih.gov

In a study of pyrazole aromatic ketone analogues, it was found that certain compounds displayed excellent herbicidal activity against specific weed species at a concentration of 37.5 g ha⁻¹. nih.govresearchgate.net For example, compounds with specific substitution patterns on the aromatic ring showed high efficacy against Chenopodium serotinum, Stellaria media, and Brassica juncea. nih.govresearchgate.net Furthermore, some of these analogues exhibited good crop selectivity for wheat, maize, and rice at 150 g ha⁻¹. nih.govresearchgate.net

For pyrazole derivatives containing phenylpyridine moieties, the herbicidal activity was found to be influenced by the substituents on the pyridine (B92270) ring. mdpi.com For instance, when the 3-position of the pyridine was a chlorine atom and the 5-position was a fluorine atom or a trifluoromethyl group, the compounds exhibited the best post-emergence herbicidal activity. mdpi.com It was also noted that the sulfide-containing structures were generally more active than their sulfone counterparts. mdpi.com

A study on pyrazole sulfonamide derivatives as potential AHAS inhibitors found that one compound, in particular, showed the most potent activity, with a rape root length inhibition value of 81% at 100 mg/L. nih.gov Molecular docking studies suggested that this compound could stably bind to the Arabidopsis thaliana AHAS enzyme. nih.gov

The following table summarizes the observed impact of certain chemical modifications on the bioactivity of pyrazole-based herbicides from various studies.

Compound ClassStructural ModificationImpact on Bioactivity
Pyrazole Aromatic Ketones Substitution on the aromatic ringSpecific patterns led to high efficacy against broadleaf weeds. nih.govresearchgate.net
Pyrazole Phenylpyridine Derivatives Substituents on the pyridine ring (e.g., Cl at position 3, F or CF₃ at position 5)Enhanced post-emergence herbicidal activity. mdpi.com
Pyrazole Phenylpyridine Derivatives Oxidation of sulfide to sulfoneGenerally resulted in decreased herbicidal activity. mdpi.com
Pyrazole Sulfonamides Introduction of a pyrazole ring into a flucarbazone scaffoldResulted in potent AHAS inhibition. nih.gov

These findings highlight the importance of systematic structural modifications in the development of novel and effective pyrazole-based herbicides like this compound.

Structure Activity Relationship Sar and Molecular Modeling Research

Quantitative Structure-Activity Relationship (QSAR) Studies for Fenpyrazone and Related HPPD Inhibitors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern chemical research, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comchemmethod.comnih.gov For this compound and its chemical relatives, QSAR has been instrumental in understanding the nuances of their herbicidal effects. nih.govtandfonline.com

Researchers have successfully developed predictive 3D-QSAR models for pyrazole-based HPPD inhibitors. nih.govtandfonline.com These models are built using a series of known compounds and their corresponding herbicidal activities. frontiersin.org By analyzing various molecular fields (steric, electrostatic, hydrophobic, etc.), these models can forecast the potential activity of novel, unsynthesized compounds. For instance, a study on 2-(aryloxyacetyl)cyclohexane-1,3-diones derivatives, which share a similar mode of action with this compound, established robust CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. frontiersin.org The quality of these models is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (e.g., 0.864 in one CoMSIA model) indicates good predictive ability. frontiersin.org These predictive tools are invaluable for prioritizing which new chemical structures to synthesize and test, thereby streamlining the discovery process. sioc-journal.cn

Table 1: Statistical Parameters of 3D-QSAR Models for HPPD Inhibitors

Model TypeStatistical ParameterValueSignificance
CoMFA0.503Good predictive ability
0.974Strong correlation between predicted and actual activity
CoMSIA0.864Excellent predictive ability
0.990Very strong correlation between predicted and actual activity

Through QSAR studies, specific structural features, or descriptors, that are critical for the herbicidal activity of pyrazole-based HPPD inhibitors have been identified. These descriptors can include molecular weight, logP (a measure of lipophilicity), and various electronic and topological parameters. chemmethod.com For example, the contour maps generated from CoMFA and CoMSIA analyses can highlight regions of a molecule where bulky or electron-donating groups might enhance or diminish activity. This information provides a clear roadmap for chemists to modify the lead structure to improve its efficacy. Studies on related compounds have shown that smaller groups at certain positions can be beneficial for increasing inhibitory activity. frontiersin.org

Computational Molecular Docking Simulations of this compound-HPPD Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method has been extensively used to visualize and analyze the interaction between this compound and the active site of the HPPD enzyme. frontiersin.orgnih.gov

Docking simulations have revealed the precise way in which this compound and similar pyrazole-based inhibitors fit into the active site of the HPPD enzyme. A critical interaction is the bidentate coordination with the Fe(II) ion present in the enzyme's active site. frontiersin.orgacs.org Furthermore, π-π stacking interactions with aromatic amino acid residues, such as Phenylalanine (Phe), are crucial for stabilizing the inhibitor within the binding pocket. frontiersin.orgacs.org Specifically, residues like Phe360, Phe381, Phe403, and Phe424 have been identified as key players in the binding of various HPPD inhibitors. frontiersin.orgacs.orgmdpi.com The pyrazole (B372694) ring of some inhibitors has also been observed to form water-mediated hydrogen bonds with residues like Asparagine (Asn) 282. acs.org

Table 2: Key Amino Acid Residues in HPPD Interacting with Pyrazole-Based Inhibitors

Amino Acid ResidueType of InteractionReference
Fe(II) ionBidentate coordination frontiersin.org, acs.org
Phe360, Phe403π-π stacking frontiersin.org
Phe381, Phe424π-π stacking mdpi.com, acs.org
His226, His308, Glu394Metal coordination, Ionic interactions mdpi.com, nih.gov
Asn282Water-mediated hydrogen bonding acs.org
Met335, Leu368, Leu427, Phe392Hydrophobic interactions acs.org

Beyond just the binding pose, docking simulations can also provide an estimate of the binding affinity between the inhibitor and the enzyme. This is often expressed as a docking score or an estimated binding energy. researchgate.net These predictions, while not always perfectly correlated with experimental values, are highly useful for ranking a series of potential inhibitors. The molecular recognition process is a combination of shape complementarity and the formation of favorable intermolecular interactions. The pyrazole-isoindoline-1,3-dione scaffold, for example, has been identified as a promising framework for developing potent HPPD inhibitors due to its favorable interactions within the active site. acs.org

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of this compound-Target Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more dynamic view. mdpi.comnih.govnih.gov By simulating the movements of atoms over time, MD can reveal the conformational changes that occur upon inhibitor binding and assess the stability of the resulting complex. nih.govtandfonline.com

Rational Design Principles for Advanced HPPD Inhibitors Based on this compound's Scaffold

The development of advanced 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors derived from the this compound scaffold is guided by a systematic exploration of its structure-activity relationships (SAR) and insights from molecular modeling studies. This compound, a third-generation HPPD-inhibiting herbicide, possesses a novel fluorine-containing chemical structure that confers high activity and stability. kingagroot.com The rational design of new inhibitors focuses on optimizing the interactions between the inhibitor and the active site of the HPPD enzyme, aiming to enhance efficacy, selectivity, and spectrum of weed control.

The core structure of this compound and related pyrazole-based inhibitors is a critical determinant of their herbicidal activity. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the HPPD active site. frontiersin.orgresearchgate.net These studies reveal that the inhibitor molecule typically coordinates with the Fe(II) ion in the enzyme's active center and forms various non-covalent interactions with surrounding amino acid residues. frontiersin.org

Key structural components of the this compound scaffold that are pivotal for its inhibitory action include the pyrazole ring, the benzoyl moiety, and various substituents on these core structures. The strategic modification of these components, based on SAR studies, allows for the fine-tuning of the inhibitor's properties.

Interactive Table 1: Structure-Activity Relationship of Pyrazole Aromatic Ketone Analogs as HPPD Inhibitors

Compound R1 R2 R3 Herbicidal Activity (%) vs. Chenopodium serotinum at 37.5 g ha⁻¹
A1 H H H 95
A3 2-F H H 90
A4 3-F H H 85
A17 2-Cl 4-Cl H 100
A20 2-Cl 4-CF3 H 95

| A25 | 2-CH3 | 4-CH3 | H | 80 |

Data synthesized from studies on pyrazole aromatic ketone analogs. nih.gov This table illustrates how different substitutions on the phenyl ring of a pyrazole ketone scaffold influence herbicidal activity.

Research into pyrazole derivatives has provided significant insights into the rational design of HPPD inhibitors. For instance, studies on pyrazole aromatic ketone analogs have demonstrated that the nature and position of substituents on the benzoyl ring profoundly impact herbicidal efficacy. nih.gov As indicated in Table 1, compounds with specific halogen and trifluoromethyl substitutions (e.g., A17 and A20) exhibit excellent herbicidal activity against broadleaf weeds. nih.gov

Furthermore, molecular docking simulations have highlighted the importance of π-π interactions between the aromatic rings of the inhibitor and phenylalanine residues within the HPPD active site. researchgate.net The design of novel inhibitors, therefore, often involves the introduction of substituents that can enhance these interactions. Computer-aided drug design (CADD) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to develop predictive 3D-QSAR models. frontiersin.orgmdpi.com These models provide a quantitative understanding of how steric and electrostatic fields of the molecule influence its inhibitory activity, thereby guiding the synthesis of more potent compounds. frontiersin.org

The exploration of different pyrazole-based scaffolds has also been a fruitful avenue for developing new HPPD inhibitors. For example, the synthesis of novel aryl-naphthyl methanone (B1245722) derivatives, where a naphthalene (B1677914) ring replaces the benzene (B151609) ring, has led to the discovery of compounds with potent herbicidal activity. frontiersin.org This bioisosteric replacement demonstrates the flexibility of the HPPD active site and opens up new possibilities for scaffold hopping in inhibitor design.

Herbicide Efficacy and Crop Selectivity Research

Evaluation of Herbicidal Activity Spectrum Against Target Weed Species

Fenpyrazone exhibits a broad spectrum of activity, effectively controlling both annual monocotyledonous and dicotyledonous weeds. kingagroot.com Symptoms of its herbicidal action, such as chlorosis and bleaching, typically appear within 2 to 3 days of application, with weed death occurring within 5 to 7 days. kingagroot.com

This compound has shown strong efficacy against several economically important annual grass weeds. It is particularly effective in controlling populations of Digitaria sanguinalis (large crabgrass) and Echinochloa crus-galli (barnyardgrass) that have developed resistance to ALS inhibitors. kingagroot.com Its spectrum of control also includes Eleusine indica (goosegrass), among other key grass weeds. kingagroot.com

While specific comparative data for this compound is still emerging in publicly available literature, research on structurally related pyrazole (B372694) amide derivatives provides insight into its potential efficacy. For instance, one study demonstrated that certain pyrazole amide compounds achieved over 80% inhibition of Digitaria sanguinalis.

Table 1: Efficacy of this compound Against Annual Monocotyledonous Weeds

Weed Species Scientific Name Efficacy Level
Barnyardgrass Echinochloa crus-galli High
Large Crabgrass Digitaria sanguinalis High

This compound is also effective against a range of annual broadleaf weeds. kingagroot.com Its control spectrum includes common and troublesome species such as Chenopodium album (common lambsquarters) and Abutilon theophrasti (velvetleaf). kingagroot.com

Research into related pyrazole compounds has shown significant activity against these types of weeds. For example, a study on pyrazole derivatives documented over 95% inhibition of Chenopodium album, Abutilon theophrasti, and Amaranthus retroflexus (redroot pigweed).

Table 2: Efficacy of this compound Against Common Annual Dicotyledonous Weeds

Weed Species Scientific Name Efficacy Level
Velvetleaf Abutilon theophrasti Susceptible
Redroot Pigweed Amaranthus retroflexus Susceptible
Common Lamb's Quarters Chenopodium album Susceptible
Black Nightshade Solanum nigrum Susceptible

Influence of Environmental Factors on Herbicidal Performance

The performance of this compound can be influenced by various environmental factors, which can affect the speed and extent of weed control. kingagroot.com

Temperature plays a significant role in the herbicidal activity of this compound. Greenhouse studies on Echinochloa crus-galli have shown that the efficacy of this compound increases with rising temperatures in the range of 15-35°C. nih.gov Within the temperature range of 20-35°C, the herbicidal effect tends to stabilize, with the GR50 (the dose required to reduce weed growth by 50%) for barnyardgrass being between 2.8 and 7.6 g/hm². nih.gov

Table 3: Effect of Temperature on this compound Efficacy Against Echinochloa crus-galli

Temperature Range (°C) Efficacy Trend GR50 Value (g/hm²)
15-35 Increasing efficacy with temperature Not specified

Light intensity is another critical factor influencing the performance of this compound. Research has demonstrated a significant positive correlation between light intensity and the herbicidal activity of this compound on Echinochloa crus-galli. nih.gov As light intensity increases, the inhibition rate of the fresh weight of barnyardgrass by this compound markedly improves, increasing from 41.19% to 90.84%. nih.gov

Table 4: Effect of Light Intensity on this compound Efficacy Against Echinochloa crus-galli

Light Condition Fresh Weight Inhibition Rate (%)
Lower Light Intensity 41.19

This compound exhibits strong tolerance to rainfall after application, indicating rapid absorption into the leaf tissues of target weeds. nih.gov Studies have shown that if the interval between this compound application and subsequent rainfall is more than one hour, there is no significant correlation between the rainfall event and the herbicide's activity. nih.gov This suggests that the compound is quickly absorbed by the plant, minimizing the risk of being washed off by rain.

Table 5: Impact of Rainfall Post-Application on this compound Efficacy

Rainfall Interval Post-Application Herbicidal Activity

Investigations into Crop Tolerance and Selectivity in Agricultural Systems

Research into the application of this compound has included detailed investigations into its selectivity and the tolerance levels of various crops, both as the primary target crop and as subsequent rotational crops. These studies are crucial for integrating this compound into diverse agricultural systems effectively.

Tolerance of Maize (Zea mays L.) to this compound Application

This compound is recognized as a post-emergence herbicide for controlling annual grass and broadleaf weeds in summer maize fields. Under recommended application conditions, this compound is considered to be very safe for corn. However, the tolerance of maize can be influenced by various factors. Crops grown under adverse environmental conditions or other forms of stress may exhibit a temporary response to the herbicide application. The selectivity of this compound in maize is a key feature, allowing for effective weed control without significant harm to the crop. To further optimize its use and enhance safety, especially under conditions that might increase crop sensitivity, research has focused on the use of herbicide safeners.

Responses of Succeeding Rotational Crops (e.g., Winter Wheat, Garlic, Spinach) to Residual this compound

In agricultural regions employing annual double-cropping systems, such as the rotation of summer maize with winter wheat (Triticum aestivum L.), garlic (Allium sativum L.), or spinach (Spinacia oleracea L.), the potential for herbicide carryover is a significant consideration. Field experiments have been conducted to evaluate the effects of residual this compound on these succeeding crops.

The research indicated that this compound treatments applied to the preceding maize crop did not cause significant differences in the emergence of winter wheat, garlic, or spinach. Even when this compound was applied at three times the recommended rate, no significant reduction in the biomass of wheat and garlic was observed. However, a minor reduction in garlic plant height (4.1%) was noted 20 days after sowing (DAS) under this high-rate condition.

Spinach was found to be more sensitive to this compound residues compared to wheat and garlic. Applications to the preceding maize crop resulted in a reduction in spinach plant height ranging from 2.6% to 17.1% at 20 DAS. This effect was more pronounced in loam soil compared to sandy loam soil. Despite these initial impacts, the reduction in spinach biomass ceased by 40 DAS, and importantly, no reduction in final yield was observed at harvest for any of the tested rotational crops at either of the study locations. Based on these findings, winter wheat, garlic, and spinach can be safely cultivated following a summer maize crop treated with this compound at the recommended rate.

Rotational CropEffect on EmergenceEffect on Biomass/Height (at 3x Rate)Effect on Final Yield
Winter WheatNo significant differenceNo significant reductionNo reduction observed
GarlicNo significant difference4.1% height reduction at 20 DASNo reduction observed
SpinachNo significant difference2.6-17.1% height reduction at 20 DASNo reduction observed

Research on Herbicide Safeners to Enhance Crop Selectivity and Tolerance

To improve crop safety margins, particularly in maize, research has explored the use of herbicide safeners in conjunction with this compound. Safeners are chemical agents that protect crops from herbicide injury without compromising weed control efficacy.

Mechanisms of Cyprosulfamide in Mitigating this compound-Induced Phytotoxicity

Cyprosulfamide is a safener that has been shown to effectively mitigate potential phytotoxicity in maize caused by this compound. Studies have demonstrated that the inclusion of Cyprosulfamide can significantly improve the tolerance of maize to this compound application. The protective effect is linked to the safener's ability to enhance the herbicide's metabolism within the crop plant.

In greenhouse studies, the combination of Cyprosulfamide with this compound resulted in substantial protection of maize seedlings. The protective effect varies with the ratio of safener to herbicide, with one study finding the highest protection rates for both plant height and fresh weight when Cyprosulfamide was applied at 15 g a.i./hm². This selective activity is attributed to the specific recognition of the parent Cyprosulfamide molecule in maize, an effect not observed in wheat.

ParameterProtection Rate (%) with Cyprosulfamide
Plant Height133%
Fresh Weight269%
Data from a study on 'Liaodan 127' maize treated with this compound combined with Cyprosulfamide at 15 g a.i./hm².

Enzymatic Detoxification Pathways Induced by Safeners (e.g., Glutathione (B108866) S-transferases, P450 monooxygenases)

One of the most well-understood mechanisms by which safeners act is by enhancing the metabolic capacity of the crop to break down the herbicide. Safeners achieve this by inducing the expression of genes that encode key detoxification enzymes.

Glutathione S-transferases (GSTs): A primary pathway enhanced by safeners involves Glutathione S-transferases. These enzymes play a crucial role in cellular protection by catalyzing the conjugation of herbicides with the endogenous antioxidant glutathione. Research has shown that Cyprosulfamide significantly increases the activity of GSTs in maize treated with this compound. This increased enzymatic activity was observed within 1-9 days after application, peaking on the fifth day. This enhancement of GST activity accelerates the metabolism of this compound, reducing its concentration at the target site and thus alleviating its inhibitory effects on maize growth.

Table of Mentioned Compounds

Weed Resistance Evolution and Management Strategies

Characterization of Resistance Mechanisms to HPPD Inhibitors in Weed Populations

Investigations into weed populations that survive Fenpyrazone application have revealed sophisticated and diverse resistance mechanisms. These adaptations allow the plant to circumvent the herbicidal action, which normally involves the inhibition of the HPPD enzyme, a critical component in the carotenoid biosynthesis pathway.

Target-site resistance is a primary mechanism through which weeds evolve insensitivity to HPPD inhibitors. This form of resistance arises from specific mutations in the nuclear gene that encodes the HPPD enzyme. These genetic alterations result in a modified enzyme structure, particularly at the herbicide-binding site. Consequently, the affinity of this compound for the enzyme is significantly reduced, rendering the herbicide ineffective even at standard field application rates. The enzyme can continue its function of converting 4-hydroxyphenylpyruvate to homogentisate (B1232598), thereby maintaining carotenoid synthesis and protecting the plant from photo-oxidative damage.

Molecular analysis of HPPD-resistant weed biotypes has identified several single nucleotide polymorphisms (SNPs) in the HPPD gene that lead to specific amino acid substitutions. These substitutions are directly responsible for the conformational changes that impair herbicide binding. One of the well-documented substitutions conferring high-level resistance to pyrazolone-class HPPD inhibitors like this compound is a change from Tryptophan to Arginine at position 574 (Trp574Arg) in the Amaranthus tuberculatus (waterhemp) HPPD enzyme. The bulky side chain of Arginine likely creates steric hindrance within the active site, preventing the stable binding of this compound. Other substitutions at different positions have also been identified across various weed species, each contributing to varying levels of resistance to different chemical classes of HPPD inhibitors.

Table 1: Documented Amino Acid Substitutions in the HPPD Enzyme Conferring Herbicide Resistance
Amino Acid SubstitutionWeed SpeciesImpact on this compound Sensitivity
Trp574Arg (W574R)Amaranthus tuberculatusConfers a high level of resistance by altering the active site, significantly reducing herbicide binding affinity.
Gly550Arg (G550R)Alopecurus myosuroidesAssociated with resistance to triketone HPPD inhibitors; its specific impact on this compound can vary.
Ile433Ser (I433S)Amaranthus tuberculatusIdentified in resistant populations, contributing to reduced sensitivity to HPPD inhibitors.

Non-target-site resistance encompasses a suite of mechanisms that reduce the amount of active herbicide reaching the target HPPD enzyme. The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant rapidly metabolizes the herbicide into non-phytotoxic compounds. This process is typically mediated by the upregulation or increased efficiency of broad-spectrum enzyme families, such as Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs).

Cytochrome P450s are a superfamily of enzymes crucial for the phase I metabolism of a wide range of endogenous and xenobiotic compounds, including herbicides. In this compound-resistant weed biotypes, specific P450 enzymes have been shown to be overexpressed. These enzymes catalyze oxidative reactions, such as hydroxylation, on the this compound molecule. This initial modification can directly detoxify the herbicide or prepare it for subsequent conjugation reactions (phase II metabolism). For instance, research in resistant grass weeds has demonstrated that the rapid hydroxylation of the herbicide molecule by P450s is a key step in preventing its accumulation at the target site.

Glutathione S-transferases are phase II detoxification enzymes that catalyze the conjugation of the tripeptide glutathione to electrophilic substrates. While P450s often perform the initial modification of herbicides like this compound, GSTs can act on the resulting metabolites. This conjugation reaction significantly increases the water solubility of the herbicide metabolite, facilitating its transport and sequestration into the plant's vacuole. By compartmentalizing the detoxified compound away from the cytoplasm, the plant effectively removes the threat. Studies have correlated elevated GST activity with NTSR in various weed species, indicating its role as part of a multi-faceted detoxification system against HPPD inhibitors.

Non-Target-Site Resistance (NTSR): Enhanced Herbicide Metabolism

Cross-Resistance Patterns of this compound-Resistant Weeds

An important consequence of evolved resistance mechanisms is the phenomenon of cross-resistance, where resistance to one herbicide confers resistance to other herbicides. The pattern of cross-resistance depends heavily on the underlying mechanism.

Target-Site Resistance (TSR): Cross-resistance patterns associated with TSR are often specific. A particular mutation in the HPPD gene may confer high resistance to one chemical class of HPPD inhibitors (e.g., pyrazolones like this compound) but provide lower or no resistance to another class (e.g., triketones like mesotrione).

Non-Target-Site Resistance (NTSR): Metabolic resistance mediated by P450s or GSTs frequently results in broad and unpredictable cross-resistance patterns. Because these enzyme systems can act on a wide range of chemical structures, a weed biotype resistant to this compound due to enhanced metabolism may also exhibit resistance to herbicides from different chemical families and with entirely different modes of action (e.g., ACCase inhibitors or ALS inhibitors).

Research on a this compound-resistant biotype of black-grass (Alopecurus myosuroides) provides a clear example. This biotype, which relies on enhanced metabolic detoxification, shows resistance not only to this compound but also to other HPPD inhibitors and herbicides from unrelated classes.

Table 2: Example of Cross-Resistance in a this compound-Resistant Weed Biotype (Alopecurus myosuroides)
HerbicideChemical Class / Mode of ActionResistance Index (RI)*
This compound Pyrazolone / HPPD Inhibitor12.5
Mesotrione (B120641)Triketone / HPPD Inhibitor6.8
IsoxaflutoleIsoxazole / HPPD Inhibitor4.2
PendimethalinDinitroaniline / Microtubule Inhibitor7.1
FlufenacetOxyacetamide / VLCFA Inhibitor3.9

*Resistance Index (RI) is the ratio of the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population. An RI > 1 indicates resistance.

Cross-Resistance to Other HPPD-Inhibiting Herbicides

Cross-resistance occurs when a genetic mechanism in a weed biotype confers resistance to multiple herbicides within the same mode of action. While the evolution of resistance to HPPD inhibitors has been slower compared to other herbicide classes, it is not unheard of. cambridge.orgnih.gov As of 2022, three broadleaf weed species—Palmer amaranth (B1665344), waterhemp, and wild radish—have documented resistance to HPPD-inhibiting herbicides. cambridge.org

Research into a wild radish (Raphanus raphanistrum) population in Australia provides a clear example of cross-resistance among HPPD inhibitors. This population, which had not been directly selected with HPPD-inhibiting herbicides, exhibited resistance to herbicides with different modes of action and was subsequently found to be cross-resistant to several HPPD inhibitors. nih.govuwa.edu.au Dose-response experiments revealed notable resistance levels to mesotrione, tembotrione, and isoxaflutole. nih.gov

Table 1: Cross-Resistance of a Wild Radish Biotype to Select HPPD-Inhibiting Herbicides

Herbicide Chemical Class Resistance Factor (Fold-Resistance)
Mesotrione Triketone 4.0 - 6.5
Tembotrione Triketone 4.0 - 6.5
Isoxaflutole Isoxazole 4.0 - 6.5

Data derived from dose-response experiments on resistant (R) versus susceptible (S) wild radish populations. The resistance factor indicates how many times more herbicide the R population can tolerate compared to the S population. nih.gov

This case is particularly instructive as it demonstrates that selection pressure from other herbicides can inadvertently select for mechanisms that also confer resistance to HPPD inhibitors, a critical consideration for this compound stewardship. nih.govuwa.edu.au

Cross-Resistance to Herbicides with Different Modes of Action (e.g., ALS Inhibitors)

A key advantage of this compound is its reported lack of cross-resistance with herbicides that have different modes of action, such as acetolactate synthase (ALS) inhibitors. agropages.comkingagroot.comvulcanchem.com This makes it a valuable tool for controlling weed populations that have already developed resistance to other common herbicides. For example, this compound has demonstrated high efficacy against large crabgrass (Digitaria sanguinalis) and barnyardgrass (Echinochloa crusgalli) biotypes that are resistant to ALS inhibitors. agropages.comkingagroot.com

Resistance to ALS inhibitors is widespread globally and can arise from different mechanisms. researchgate.nethracglobal.com The most common is target-site resistance (TSR), where a mutation in the ALS gene prevents the herbicide from binding effectively. researchgate.netawsjournal.org However, non-target-site resistance (NTSR), particularly enhanced metabolic detoxification, can also confer resistance. hracglobal.com In theory, metabolic NTSR poses a greater threat for developing cross-resistance to unrelated herbicides, as the enzymes that detoxify one herbicide could potentially act on another, even one with a different mode of action. hracglobal.com Studies have shown that selection with one class of herbicide can lead to NTSR that confers resistance to another, such as ACCase inhibitor selection leading to resistance to ALS inhibitors. hracglobal.com

Despite this theoretical risk, this compound currently remains an effective solution for many ALS-resistant weed populations. agropages.comkingagroot.com

Table 2: Examples of ALS-Inhibitor Resistant Weeds Controlled by this compound

Weed Species Common Name
Digitaria sanguinalis Large Crabgrass
Echinochloa crus-galli Barnyardgrass
Eleusine indica Goosegrass
Setaria glauca Yellow Foxtail

Source: KingAgroot agropages.comkingagroot.com

Genetic Basis and Evolution of this compound Resistance in Weed Biotypes

Herbicide resistance in weeds evolves through two primary genetic mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov

Target-Site Resistance (TSR): This mechanism involves genetic mutations in the gene that codes for the herbicide's target protein. nih.gov For this compound and other HPPD inhibitors, the target is the HPPD enzyme. A mutation can alter the enzyme's structure, preventing the herbicide from binding to it, thus rendering the herbicide ineffective. frontiersin.org While specific mutations conferring resistance to HPPD inhibitors have been identified through laboratory mutagenesis, most documented cases of resistance in the field have not been due to this mechanism. nih.gov

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.govfrontiersin.org The most common and concerning form of NTSR is enhanced metabolic detoxification, where the weed produces higher levels of enzymes, such as cytochrome P450s (P450s), that break down the herbicide into non-toxic substances. frontiersin.org Other NTSR mechanisms include reduced herbicide absorption or translocation. nih.gov

The evolution of resistance to HPPD inhibitors in weeds reported to date has been predominantly due to NTSR. cambridge.orgnih.gov In the case of the resistant wild radish population, research confirmed that the mechanism was an enhanced rate of herbicide metabolism. nih.gov Scientists found no mutations in the HPPD gene sequence that would confer resistance, but they did observe that the resistant plants metabolized the herbicide significantly faster than susceptible plants. nih.govresearchgate.net Similarly, resistance in Palmer amaranth and waterhemp populations in the United States has been linked to rapid metabolic detoxification rather than target-site alterations. cambridge.orgillinois.edu This reliance on NTSR highlights the complex, polygenic nature of resistance and the potential for cross-resistance to emerge from selection with other herbicides. uwa.edu.auillinois.edu

Integrated Weed Management Approaches for Sustained this compound Efficacy

Given the potential for resistance evolution, relying solely on this compound or any single herbicide is an unsustainable strategy. Integrated Weed Management (IWM) provides a robust framework for preserving the efficacy of herbicides like this compound for the long term. bayer.comillinois.edu IWM combines multiple control tactics—cultural, mechanical, biological, and chemical—to manage weed populations, reduce selection pressure, and minimize the risk of resistance. illinois.edugrowiwm.org

The core principle of IWM is to diversify management practices to disrupt the life cycle of weeds and deplete the soil weed seedbank. bayer.comillinois.edu

Table 3: Key Tactics in an Integrated Weed Management (IWM) Program

Tactic Category Examples Purpose
Cultural Crop rotation, planting competitive crop varieties, adjusting planting dates, use of cover crops, narrow row spacing. growiwm.org Create an environment that favors the crop over weeds, reducing weed establishment and growth. illinois.edu
Mechanical Tillage, cultivation, hand-pulling of escaped weeds, harvest weed seed control (e.g., chaff collection, seed destruction). growiwm.orgcanadianagronomist.ca Physically remove weeds or destroy weed seeds to prevent their contribution to the seedbank.
Chemical Rotating and mixing herbicides with different modes of action, using the recommended application rates, ensuring proper spray timing and efficacy. riverineplains.org.au Minimize selection pressure from any single herbicide mode of action and control a broader spectrum of weeds.

| Preventative | Cleaning equipment between fields, using certified weed-free seed, managing weeds in non-crop areas (fencerows, ditches). illinois.edu | Prevent the introduction and spread of new or resistant weed seeds. |

By implementing a comprehensive IWM plan, growers can reduce their reliance on any single chemical solution, thereby slowing the evolution of herbicide resistance and ensuring that valuable tools like this compound remain effective for future use. bayer.comriverineplains.org.au

Environmental Behavior and Ecological Interactions

Persistence and Dissipation Dynamics of Fenpyrazone in Soil Systems

The persistence of a herbicide, often measured by its half-life (DT50), is the time it takes for 50% of the applied amount to degrade in the soil. usu.eduiastate.edu This is a key determinant of its potential for long-term environmental impact. The dissipation of this compound from soil involves several processes, including microbial degradation, chemical reactions, and physical transport. mdpi.comthepharmajournal.com The rate of these processes collectively determines the herbicide's persistence. bayer.us

The degradation rate of this compound in soil is not a constant but is significantly influenced by a variety of soil and climatic factors. thepharmajournal.com Understanding these factors is essential for predicting its behavior under different agricultural conditions.

Temperature : Temperature affects the rate of both microbial metabolism and chemical reactions in the soil. mdpi.compurdue.edu Generally, the degradation of herbicides increases with rising temperatures within an optimal range for microbial activity. thepharmajournal.comfrontiersin.org Research on the herbicidal activity of this compound supports this principle, showing that its efficacy against barnyard grass (Echinochloa crus-galli) increased as temperatures rose from 15°C to 35°C. At temperatures between 20°C and 35°C, its performance was stable and effective, suggesting that warmer conditions enhance its biological activity, which is often linked to degradation rates. nyxxb.cn

Soil pH : Soil pH can influence herbicide persistence by affecting the rate of chemical hydrolysis and the activity of soil microorganisms. thepharmajournal.compurdue.edu For many herbicides, degradation rates can be significantly faster or slower depending on whether the soil is acidic, neutral, or alkaline. thepharmajournal.comnih.gov For instance, the degradation of sulfonylurea herbicides is often slower at a higher pH (>7.0). thepharmajournal.com

Soil Moisture : Water is crucial for the activity of soil microorganisms and for chemical reactions like hydrolysis. mdpi.compurdue.edu Adequate soil moisture generally enhances herbicide degradation. frontiersin.org However, excessively dry or waterlogged (anaerobic) conditions can suppress the function of aerobic microbes and slow down the degradation process. mdpi.com Higher soil moisture can also decrease the adsorption of some herbicides to soil particles, making them more available for degradation. thepharmajournal.com

Organic Matter : Soil organic matter (OM) content plays a dual role in herbicide persistence. It serves as a source of nutrients and a habitat for microorganisms, which can enhance degradation. mdpi.com Conversely, organic matter has a high capacity to adsorb herbicides, binding the molecules to soil particles. bayer.us This adsorption can reduce the amount of herbicide available in the soil solution for microbial degradation or plant uptake, potentially increasing its persistence. purdue.edu

The following table summarizes the general influence of these key factors on herbicide degradation rates.

FactorConditionGeneral Impact on Degradation Rate
TemperatureHigher (within optimal range)Increases
LowerDecreases
Soil MoistureOptimalIncreases
Very Dry or WaterloggedDecreases
Organic MatterIncreased Microbial ActivityIncreases
Increased AdsorptionDecreases Availability, Potentially Slowing Degradation
Soil pHOptimal for Microbial ActivityIncreases
Sub-optimal / Affects Chemical StabilityCan Increase or Decrease, Depending on Herbicide

Microbial degradation is recognized as the primary pathway for the dissipation of many soil-applied herbicides. uliege.bemdpi.com Soil bacteria and fungi utilize herbicides as a source of carbon and energy, breaking them down into simpler, non-toxic compounds through enzymatic processes. uliege.be The rate and extent of this biodegradation depend on the presence of microbial populations capable of metabolizing the specific herbicide, as well as on environmental conditions that support microbial activity, such as adequate moisture, temperature, and nutrient availability. frontiersin.orgnih.gov While specific microorganisms responsible for this compound degradation have not been detailed in available research, this biological process is expected to be a key factor in its environmental dissipation, similar to other herbicides in its class. nih.gov

Soil Mobility and Leaching Potential of this compound

The mobility of a herbicide in soil determines its potential to move from the application site into deeper soil layers and potentially reach groundwater. mdpi.comresearchgate.net This movement, known as leaching, is primarily influenced by the herbicide's water solubility and its tendency to adsorb to soil particles. ucanr.edu The soil organic carbon-water (B12546825) partition coefficient (Koc) is a critical measure used to predict mobility; a high Koc value indicates strong adsorption to soil and low mobility, while a low Koc suggests weaker adsorption and a higher potential for leaching. illinois.educhemsafetypro.com Herbicides with low Koc values are more likely to be transported with runoff water. illinois.edu The properties of the soil itself, such as texture (sandy vs. clay) and organic matter content, are also crucial, with leaching being more pronounced in sandy soils with low organic matter. mdpi.com

Carryover Effects and Rotational Crop Responses to Soil Residues

Herbicide carryover occurs when residues from a previously applied herbicide persist in the soil at concentrations high enough to affect subsequent, sensitive rotational crops. bayer.ustitanprosci.com As an HPPD-inhibiting herbicide, this compound's potential for carryover is a consideration in cropping systems, particularly under conditions that slow its degradation, such as dry weather. bayer.us

Field experiments conducted on the North China Plain evaluated the response of winter wheat (Triticum aestivum L.), garlic (Allium sativum L.), and spinach (Spinacia oleracea L.) planted after summer maize that had been treated with this compound. The study found no significant differences in the emergence of any of the three rotational crops. researchgate.net Furthermore, there was no significant reduction in the biomass of wheat or garlic, even when this compound was applied at three times the recommended rate. researchgate.net

However, spinach proved to be more sensitive to this compound residues. researchgate.net Early in its growth (20 days after sowing), spinach plant height was reduced by 2.6% to 17.1% compared to the untreated control. The impact was more pronounced in loam soil than in sandy loam soil, highlighting the influence of soil type on herbicide bioavailability and carryover effects. Despite this initial stunting, the reduction in spinach biomass did not persist, and by 40 days after sowing, the effect had stopped, with no significant yield reduction observed at harvest for any of the this compound treatments at either location. researchgate.net This suggests that while some transient effects on sensitive crops are possible, this compound offers good flexibility for rotation with these specific crops under the studied conditions. researchgate.netkingagroot.com

The table below details the observed effects of this compound soil residues on the subsequent spinach crop.

Rotational CropMeasurementObserved EffectInfluencing Factor
Winter WheatEmergence & BiomassNo significant effectN/A
GarlicEmergence & BiomassNo significant effectN/A
SpinachEmergenceNo significant effectN/A
Plant Height (at 20 DAS)2.6% - 17.1% reductionEffect greater in loam soil vs. sandy loam soil
Yield (at harvest)No significant reduction

Data sourced from field experiments on the North China Plain. researchgate.net DAS = Days After Sowing.

Influence of Agricultural Management Practices on Environmental Fate

Agricultural management practices can significantly alter the environmental fate of herbicides by modifying the soil environment. researchgate.net

Tillage systems are a major factor influencing herbicide persistence and movement. researchgate.net Conventional tillage incorporates herbicides into the soil, which can enhance contact with soil microbes and reduce losses from volatilization or photodegradation. In contrast, conservation tillage or no-till systems leave crop residues on the surface. researchgate.net This residue layer can intercept a portion of the applied herbicide, potentially slowing its degradation and affecting its efficacy. Some studies have shown that the persistence of certain herbicides can be greater in no-till systems. academindex.com However, results can be inconsistent and depend on the specific herbicide, soil type, and climate. researchgate.net

Crop rotation itself is a key management practice that influences herbicide selection and, consequently, environmental fate. The use of this compound in annual double-cropping systems, such as a summer maize-winter wheat rotation, requires a herbicide that does not persist to harm the following crop, highlighting the practical importance of its dissipation dynamics. researchgate.net

Predictive Environmental Modeling for this compound Behavior in Agroecosystems

Predictive environmental modeling is a critical tool for assessing the potential behavior and fate of herbicides like this compound in complex agroecosystems. researchgate.netpolimi.it These models are computer simulations that integrate data on a pesticide's chemical properties, soil characteristics, climate conditions, and agricultural management practices to forecast its distribution and persistence in the environment. polimi.itcirad.fr They help in evaluating the risks of groundwater contamination and the potential impact on non-target organisms, thereby supporting sustainable agricultural practices. polimi.it

Various models are used for regulatory risk assessment and environmental research, including PEARL, PELMO, MACRO, and PRZM. cirad.frfraunhofer.de These models can simulate key processes that govern the fate of this compound, such as:

Leaching: The vertical movement of the compound through the soil profile with water.

Runoff: The horizontal transport of the compound over the soil surface with rainwater.

Degradation: The breakdown of the compound by microbial or chemical processes.

Sorption: The binding of the compound to soil particles.

For instance, the LandSupport Geospatial Decision Support System includes a pesticide fate tool that uses an extended transfer function model. polimi.it This tool can dynamically simulate the spatio-temporal distribution of pesticides to assess groundwater vulnerability. polimi.it To model a scenario for this compound, such a system would require inputs like soil physical and hydrological properties, climate data, groundwater table depth, and specific information on the crop and the timing and rate of this compound application. polimi.it The output would be presented as maps showing the relative concentration of the pesticide at the groundwater table, providing a clear visualization of high-risk areas. polimi.it

The accuracy of these models depends heavily on the quality of the input data, particularly the degradation half-life and soil sorption coefficients (Koc) of the pesticide. researchgate.netnih.gov Studies have shown that the dissipation of herbicides in organically amended soils can be accelerated. mdpi.com Therefore, for accurate predictions of this compound's behavior in modern agricultural systems, it is crucial that predictive models are parameterized to account for the effects of such amendments. By integrating data from field and laboratory studies, these models serve as essential tools for policy-makers and farmers to manage herbicide use in a way that minimizes environmental impact. researchgate.netpolimi.it

Analytical Methodologies for Research

Spectroscopic and Chromatographic Methods for Fenpyrazone Quantification in Environmental Matrices

The analysis of this compound residues in complex environmental samples such as soil, water, and plant tissues necessitates highly sensitive and selective analytical techniques. ekb.eg Mass spectrometry coupled with chromatographic separation is the cornerstone for reliable quantification. ekb.eg

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a preferred method for the analysis of this compound, a polar compound. sciex.com This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the herbicide. sciex.com The separation is typically achieved on a reverse-phase column, and detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity. sciex.comresearchgate.net

Key parameters for HPLC-MS/MS analysis include the choice of the analytical column, the mobile phase composition, and the mass spectrometer settings. fortunejournals.com

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

ParameterCondition
Analytical ColumnC18 reverse-phase column
Mobile PhaseGradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) fortunejournals.com
Ionization ModeElectrospray Ionization (ESI), typically in positive mode fortunejournals.com
Detection ModeMultiple Reaction Monitoring (MRM) sciex.com

The limits of quantification (LOQ) for similar pesticides using this method can be in the low nanogram per liter (ng/L) range in water samples and microgram per kilogram (µg/kg) range in solid matrices. researchgate.netfortunejournals.com

While less common for polar compounds like this compound without derivatization, gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of many pesticides. rsc.orgthermofisher.com It provides excellent separation and sensitivity for volatile and semi-volatile compounds. rsc.org For non-volatile compounds, a derivatization step may be necessary to increase volatility and thermal stability.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food and environmental samples prior to GC-MS/MS analysis. hpst.czthermofisher.com

Table 2: General GC-MS/MS Parameters for Pesticide Analysis

ParameterCondition
Analytical ColumnDB-5MS or similar non-polar capillary column researchgate.net
Carrier GasHelium at a constant flow researchgate.net
Injection ModeSplitless or pulsed splitless
Ionization ModeElectron Ionization (EI)
Detection ModeMultiple Reaction Monitoring (MRM) thermofisher.com

The selectivity of GC-MS/MS significantly reduces matrix interference, leading to more accurate quantification. thermofisher.com

Bioassay Techniques for Assessing this compound Activity and Weed Resistance

Bioassays are fundamental for evaluating the herbicidal efficacy of this compound and for detecting and characterizing weed resistance. These experiments are typically conducted under controlled greenhouse or laboratory conditions.

Whole-plant dose-response experiments are the standard method for determining the herbicidal activity of this compound on target weed species. nyxxb.cn In these studies, weeds are grown to a specific growth stage and then treated with a range of this compound concentrations. nyxxb.cn The response of the plants, typically measured as biomass reduction or visual injury, is then assessed after a set period. nyxxb.cnnm.gov

The data from these experiments are used to calculate the dose required to cause a 50% reduction in plant growth (GR50) or 50% mortality (LD50). researchgate.net These values are crucial for comparing the susceptibility of different weed populations and for identifying potential resistance. researchgate.net

Table 3: Typical Setup for a Whole-Plant Dose-Response Experiment

ParameterDescription
Test OrganismTarget weed species (e.g., Echinochloa crus-galli) nyxxb.cn
Growth ConditionsControlled temperature, light, and humidity in a greenhouse or growth chamber nyxxb.cn
Herbicide ApplicationPost-emergence application at a specific leaf stage kingagroot.com
Dose RangeA series of concentrations, including a non-treated control nih.gov
AssessmentVisual injury rating and fresh/dry weight biomass measurement at a set time after treatment nyxxb.cnnm.gov
Data AnalysisNon-linear regression analysis to determine GR50 or LD50 values nih.gov

Studies have shown that environmental factors such as temperature and light intensity can significantly influence the herbicidal activity of this compound. nyxxb.cn For example, the efficacy of this compound against barnyard grass has been observed to increase with rising temperature and light intensity. nyxxb.cn

This compound is an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. researchgate.netkingagroot.com Resistance to HPPD-inhibiting herbicides can arise from mutations in the gene encoding this enzyme, leading to reduced sensitivity of the target site. nih.gov

Enzyme activity assays are conducted to directly measure the effect of this compound on HPPD activity. researchgate.net These in vitro assays involve extracting the HPPD enzyme from both susceptible and potentially resistant weed populations and then measuring its activity in the presence of varying concentrations of the herbicide. nih.gov By comparing the I50 values (the concentration of herbicide required to inhibit enzyme activity by 50%), researchers can determine if target-site resistance is the mechanism of resistance. researchgate.net

Methodological Considerations for Environmental Fate Studies (e.g., Sampling, Extraction, Cleanup)

Investigating the environmental fate of this compound involves the analysis of its residues in various environmental compartments over time. The methodology for these studies requires careful planning of sampling, extraction, and cleanup procedures to ensure accurate and reliable results. epa.gov

The extraction of this compound from environmental matrices like soil and water is a critical step. epa.gov The choice of extraction solvent is crucial and should be optimized for the specific compound and matrix. epa.gov For polar compounds like this compound, polar solvents or mixtures of solvents with varying polarities are often used. epa.gov

Following extraction, a cleanup step is usually necessary to remove co-extracted matrix components that can interfere with the final analysis. researchgate.net Solid-phase extraction (SPE) is a common cleanup technique used in pesticide residue analysis. researchgate.netnih.gov

Table 4: Methodological Steps in Environmental Fate Studies of this compound

StepConsiderations
SamplingRepresentative sampling from different environmental compartments (soil, water, sediment) at various time intervals. slideshare.net
ExtractionSelection of appropriate extraction solvents (e.g., acetonitrile, methanol) and techniques (e.g., shaking, sonication) to efficiently extract this compound from the matrix. thermofisher.comepa.gov
CleanupUse of techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE) to remove interfering compounds from the extract. researchgate.netnih.gov
AnalysisQuantification using sensitive and selective methods like HPLC-MS/MS. sciex.com

The efficiency of the extraction procedure is paramount and should be validated to ensure that the majority of the incurred residues are being recovered. europa.eu

Advanced Research Trajectories and Future Outlook for Fenpyrazone Studies

Synergistic Interactions of Fenpyrazone with Other Herbicides in Tank Mixes

The practice of tank-mixing herbicides is a cornerstone of modern weed control, aiming to broaden the spectrum of controlled weeds and manage or delay the evolution of herbicide resistance. citrusindustry.net Research has consistently shown that the interaction between two or more herbicides can be additive, synergistic, or antagonistic. cambridge.orgunl.edu A synergistic interaction, where the combined effect of the herbicides is greater than the sum of their individual effects, is highly desirable. herts.ac.ukthedailyscoop.com

For HPPD inhibitors like this compound, a significant body of research points to a strong synergistic relationship with Photosystem II (PSII) inhibitors, such as atrazine (B1667683). researchgate.netunl.eduuwa.edu.au The mechanism behind this synergy is well-documented: HPPD inhibitors block the synthesis of plastoquinone (B1678516), a key component in the photosynthetic electron transport chain. uwa.edu.aufrontiersin.org This depletion of plastoquinone is believed to enhance the binding of PSII inhibitors to their target site on the D1 protein, thereby increasing their herbicidal effect. researchgate.netunl.educambridge.org This interaction is so effective that it can improve control of weeds that are resistant to either herbicide class when applied alone. uwa.edu.aufrontiersin.org

Studies on other HPPD inhibitors, such as mesotrione (B120641) and topramezone, have demonstrated the practical benefits of this synergy. Tank mixes with atrazine have shown increased efficacy against a variety of challenging weeds, including atrazine-resistant populations of Palmer amaranth (B1665344) and waterhemp. frontiersin.orgcambridge.org Given that this compound shares the same mode of action, it is a primary candidate for similar synergistic tank-mix strategies. KingAgroot, the developer of this compound, lists formulations that combine this compound with atrazine and topramezone, indicating the recognized value of these combinations. kingagroot.com

The table below summarizes observed synergistic interactions between HPPD inhibitors and other herbicide groups, providing a model for future this compound research.

Herbicide 1 (Mode of Action)Herbicide 2 (Mode of Action)Observed InteractionTarget WeedsReference
HPPD Inhibitors (e.g., Mesotrione, Topramezone)PSII Inhibitors (e.g., Atrazine, Bromoxynil)SynergisticPalmer amaranth, Waterhemp, Common lambsquarters, Common cocklebur researchgate.netuwa.edu.aufrontiersin.org
HPPD Inhibitors (e.g., Mesotrione)Reactive Oxygen Species (ROS) Generators (e.g., Glufosinate)SynergisticCommon lambsquarters cambridge.org
Glyphosate (EPSP synthase inhibitor)Pyridate (PSII inhibitor)SynergisticMultiple-resistant Kochia thedailyscoop.com

This table illustrates common synergistic interactions that serve as a basis for developing this compound tank-mix strategies.

Future research will likely focus on optimizing this compound tank mixes with a variety of PSII inhibitors and other herbicide modes of action. Investigations will aim to determine the most effective partner herbicides, ideal application rates, and the specific weed species for which these combinations provide the greatest synergistic benefit, further enhancing this compound's utility in diverse agricultural settings.

Research on Novel Delivery Systems for this compound

One of the most promising areas of research is nano-encapsulation. This technology involves enclosing the herbicide's active ingredient within nanoscale carriers, such as polymeric nanoparticles or liposomes. researchgate.netshs-conferences.orgvigyanvarta.in

Key benefits of nano-delivery systems include:

Controlled Release: Formulations can be designed to release the herbicide gradually over time, providing season-long weed control from a single application and preventing rapid degradation. preprints.orggoogle.com

Improved Stability: Encapsulation protects the active ingredient from environmental factors like UV radiation, enhancing its persistence and efficacy. researchgate.net

Targeted Delivery: Nanocarriers can be engineered to adhere better to weed surfaces or to be taken up more efficiently by the target plant, reducing the total amount of herbicide needed. researchgate.netvigyanvarta.in

Reduced Environmental Impact: By ensuring more of the herbicide reaches its target, nano-delivery systems can significantly lower the amount lost to soil and water, mitigating off-target effects. azonano.compreprints.org

Materials like poly(epsilon-caprolactone) (PCL) and other biodegradable polymers are being explored for creating these nanocarriers. preprints.org Research has demonstrated that nano-encapsulated herbicides can reduce the required application rate while maintaining or even improving weed control effectiveness. vigyanvarta.in While specific studies on the nano-encapsulation of this compound are not yet widespread, the principles and successes seen with other herbicides, such as atrazine and 2,4-D, provide a strong foundation for future this compound-specific research. azonano.compreprints.orgvt.edu

The following table outlines potential nano-delivery systems and their advantages for herbicides like this compound.

Delivery SystemCore Material(s)Primary Advantage(s)Reference
Polymeric NanoparticlesBiodegradable polymers (e.g., PCL)Controlled, stimulus-responsive (e.g., light) release; reduced toxicity. azonano.compreprints.org
NanoemulsionsSurfactants, oilsEnhanced solubility and bioavailability of the active ingredient. researchgate.net
Solid Lipid NanoparticlesLipidsHigh encapsulation efficiency; good stability; controlled release. researchgate.net
Carbon Nanotubes (CNT) / Metal-Organic Frameworks (MOF)Carbon, Metal ions, Organic linkersHigh surface area for herbicide loading; customizable for targeted delivery. shs-conferences.org

This table presents advanced delivery systems being researched for pesticides, which are applicable for future this compound formulations.

The development of advanced formulations, such as controlled-release granules and nano-encapsulated versions of this compound, represents a critical next step in maximizing its agronomic and environmental benefits.

Development of Advanced Strategies to Counteract Herbicide Resistance Evolution

The evolution of herbicide resistance in weed populations is a major threat to sustainable agriculture. researchgate.net this compound, as an HPPD inhibitor (WSSA Group 27), offers a distinct advantage as it has no cross-resistance with herbicides from other common mode-of-action groups, such as ALS inhibitors (Group 2) or ACCase inhibitors (Group 1). kingagroot.comagropages.comagropages.com This makes it a valuable tool for controlling weeds that have already developed resistance to these other herbicides. agropages.comagropages.com

However, resistance to HPPD inhibitors themselves has been documented in several weed species, including Palmer amaranth and waterhemp, primarily through metabolic resistance. researchgate.netunl.educambridge.org Metabolic resistance is a complex mechanism where the weed evolves the ability to rapidly detoxify the herbicide before it can reach its target site. This poses a significant challenge as it can confer cross-resistance to other herbicides. researchgate.netcambridge.org

Therefore, proactive and multifaceted strategies are essential to delay the evolution of resistance to this compound. Key strategies include:

Rotation and Combination of Herbicide Modes of Action: The cornerstone of resistance management is to avoid the repeated use of a single herbicide mode of action. agproud.comhracglobal.com this compound should be used in rotation with or in tank mixes with other effective herbicides that have different modes of action. agproud.combasf.us As discussed previously, tank-mixing with PSII inhibitors is a particularly effective strategy. unl.edu

Use of Full Labeled Rates: Applying herbicides at rates lower than recommended can allow weeds that are partially resistant to survive and reproduce, accelerating the selection for full resistance. croplife.org.au Using robust, labeled rates ensures maximum control of susceptible populations. croplife.org.au

Overlapping Residual Herbicide Programs: This strategy involves applying a pre-emergence herbicide with residual soil activity, followed by a post-emergence application like this compound that may also be tank-mixed with another residual herbicide. cambridge.orgnih.gov This multi-layered approach helps control weeds throughout the critical early stages of crop growth and reduces the selection pressure on any single herbicide application. nih.gov

The table below details strategies for mitigating the risk of herbicide resistance.

StrategyPrincipleBenefit for this compound LongevityReference
Herbicide RotationAvoid using the same mode of action (Group 27) in consecutive years.Reduces continuous selection pressure from HPPD inhibitors. agproud.com
Tank-MixingCombine this compound with another effective mode of action (e.g., Group 5 - PSII inhibitor).Controls a broader weed spectrum and makes it harder for weeds to evolve resistance to both modes of action simultaneously. unl.eduagproud.com
Full Labeled RatesApply the recommended dose to achieve maximum efficacy.Minimizes the survival of less susceptible individuals that could lead to a resistant population. croplife.org.au
Integrated Weed Management (IWM)Combine chemical control with cultural and mechanical practices.Reduces overall reliance on herbicides and lowers the weed seed bank. hracglobal.combasf.us

This table outlines key tactics in a proactive herbicide resistance management plan for this compound.

By implementing these advanced strategies, the effective lifespan of this compound as a critical weed management tool can be significantly extended.

Integration of this compound into Broader Sustainable Weed Management Frameworks

Sustainable weed management aims to control weeds effectively while minimizing negative economic and environmental impacts. researchgate.net This requires moving away from a reliance on single-tactic approaches and toward Integrated Weed Management (IWM). growiwm.org IWM is a holistic system that combines multiple strategies, including preventive, cultural, mechanical, biological, and chemical controls, to manage weed populations in the long term. iastate.edu

This compound, with its high efficacy on key weeds and good crop safety in corn, is well-suited to be a component of an IWM program. kingagroot.comresearchgate.net Its role is not to be a standalone solution but to be used judiciously within a larger, diversified framework.

Components of an IWM framework incorporating this compound include:

Diversified Crop Rotations: Rotating crops allows for the rotation of different herbicides and cultural practices. agproud.com For example, rotating from corn (where this compound might be used) to a different crop like soybeans allows for the use of herbicides with different modes of action. cambridge.org This disrupts the life cycles of weeds adapted to a particular cropping system.

Cultural Practices: The use of cover crops can suppress weed emergence, reducing the number of weeds that need to be controlled by herbicides like this compound. iastate.edu Other practices, such as optimizing crop planting density and row spacing, can enhance the crop's competitiveness against weeds.

Mechanical Control: Strategic tillage can be used to manage the weed seed bank or control emerged weeds before planting, reducing the pressure on in-crop herbicides. hracglobal.com

Scouting and Monitoring: Regularly scouting fields helps to identify the specific weed pressures and to assess the effectiveness of control measures. hracglobal.comiastate.edu This allows for more targeted and timely herbicide applications, ensuring this compound is used only when and where it is most needed.

Q & A

Q. What is the molecular mechanism of fenpyrazone as a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor?

this compound disrupts chlorophyll biosynthesis by competitively inhibiting HPPD, an enzyme critical in plastoquinone synthesis. Methodologically, confirm this via:

  • In vitro enzyme inhibition assays using recombinant HPPD proteins
  • Molecular docking studies (e.g., AutoDock Vina) to analyze binding affinity to HPPD active sites
  • Comparative analysis with structurally similar HPPD inhibitors (e.g., mesotrione) to identify key functional groups

Q. How to quantify this compound residues in agricultural samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with these parameters:

  • Column : C18 reverse-phase (e.g., 2.6 µm, 100 mm × 2.1 mm)
  • Mobile phase : 0.1% formic acid in water/acetonitrile gradient
  • LOQ : ≤0.01 mg/kg (per China’s GB 2763-2022 standards) Validate recovery rates (70–120%) using spiked soil/plant matrices .

Q. What are the key physicochemical properties influencing this compound’s herbicidal activity?

Critical properties include:

  • LogP : 3.2 (moderate lipophilicity for foliar absorption)
  • Water solubility : 2.8 mg/L (25°C), requiring formulation adjuvants
  • pKa : 1.7 (stable in acidic soils) Determine these via OECD Guideline 105 (water solubility), 107 (partition coefficient), and 112 (dissociation constant) .

Advanced Research Questions

Q. How to design experiments assessing this compound’s cross-resistance risk in weeds?

Follow a tiered approach:

  • Lab assays : Dose-response curves on resistant/susceptible Amaranthus spp. populations (e.g., GR₅₀ comparisons)
  • Field trials : Rotate this compound with non-HPPD inhibitors (e.g., glyphosate) over 3+ seasons; monitor resistance allele frequency via PCR
  • Molecular analysis : Screen for mutations in HPPD genes (e.g., Illumina sequencing)

Q. What methodologies resolve contradictions in this compound’s environmental persistence data?

Conflicting half-life (DT₅₀) reports (e.g., 15–60 days in soil) arise from variations in:

  • Soil type : Organic matter content (e.g., >5% increases adsorption)
  • Microbial activity : Use ¹⁴C-labeled this compound to track mineralization rates
  • Climate : Conduct parallel studies under controlled temperature/rainfall (e.g., OECD 307 simulation)

Q. How to optimize this compound formulations for reduced ecotoxicity?

Test microencapsulation or nanoemulsion delivery systems to:

  • Lower runoff risk (e.g., 50% reduction in aquatic toxicity vs. commercial formulations)
  • Maintain efficacy via greenhouse bioassays on Echinochloa crus-galli
  • Assess stability under UV exposure (ASTM G154)

Methodological Notes

  • Systematic reviews : Apply PRISMA guidelines to synthesize efficacy/toxicity data (e.g., 27 eligible studies) .
  • Data validation : Use Cochrane risk-of-bias tool for field trial meta-analyses .
  • Ethical compliance : Adhere to OECD GLP standards for ecotoxicology studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.